molecular formula C10H16BrN3O2 B13556234 Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13556234
M. Wt: 290.16 g/mol
InChI Key: GDBOUFGKELCTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a brominated pyrazole derivative featuring a propanoate ester backbone with methyl and methylamino substituents. Its molecular formula is C₁₁H₁₇BrN₃O₂, with a molecular weight of 303.18 g/mol. This compound is structurally characterized by:

  • A 4-bromo-substituted pyrazole ring.
  • A branched ethyl propanoate chain with methyl and methylamino groups at the 2-position.

According to and , this compound was previously marketed by CymitQuimica but has since been discontinued across all规格 (1g, 250mg, etc.). Pyrazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity, particularly in anti-inflammatory and antipyretic applications .

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

ethyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C10H16BrN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3

InChI Key

GDBOUFGKELCTAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=C(C=N1)Br)NC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Intermediate

Methodology :
The initial step involves bromination of a pyrazole precursor, typically 1H-pyrazole, to afford 4-bromo-1H-pyrazole.

Reaction Parameters Conditions Notes
Brominating agent N-bromosuccinimide (NBS) Selectively brominates at the 4-position
Solvent Acetic acid or DMF Facilitates electrophilic substitution
Temperature 0–5°C Controls overbromination
Reaction time 2–4 hours Monitored via TLC

Outcome :
The bromination yields 4-bromo-1H-pyrazole with high regioselectivity, confirmed via NMR and MS.

Functionalization of Pyrazole with Methylamino Group

Methodology :
The methylamino group is introduced via nucleophilic substitution, often through reaction with methylamine derivatives.

Reaction Parameters Conditions Notes
Reagent Methylamine (gas or solution) Nucleophile for amino substitution
Catalyst None required, or catalytic acid/base Ensures nucleophilicity
Solvent Ethanol or DMSO Solubilizes reactants
Temperature Room temperature to 50°C To control reactivity

Outcome :
Formation of 4-bromo-1H-pyrazol-1-yl-methylamine derivative, characterized by NMR and MS.

Coupling with Ethyl 2-Methyl-2-(methylamino)propanoate

Methodology :
The core ester chain is assembled via nucleophilic substitution or coupling reactions.

Reaction Parameters Conditions Notes
Starting material Ethyl 2-methyl-2-(methylamino)propanoate Commercially available or synthesized via esterification
Coupling reagent EDCI or DCC Facilitates amide bond formation
Catalyst DMAP Accelerates ester-amide coupling
Solvent Dichloromethane (DCM) Suitable for coupling reactions
Temperature 0–25°C To prevent side reactions
Reaction time 12–24 hours Monitored via TLC

Outcome :
The ester and pyrazole derivatives are coupled to form the target molecule, confirmed via NMR, IR, and MS.

Final Purification and Characterization

Purification typically involves silica gel chromatography using a gradient of ethyl acetate and hexane. Structural confirmation employs:

Reaction Conditions Summary Table

Step Reagents Solvent Temperature Duration Purpose
Bromination NBS Acetic acid 0–5°C 2–4 hrs Regioselective bromination at C-4
Amino substitution Methylamine Ethanol/DMSO Room temp 12–24 hrs Methylamino group installation
Coupling EDCI, DCC, DMAP DCM 0–25°C 12–24 hrs Formation of the final compound

Notes and Considerations

  • Reaction Control : Precise temperature regulation is critical during bromination to avoid polybromination.
  • Selectivity : Regioselectivity in substitution reactions is influenced by electronic effects; computational modeling can assist in predicting reactive sites.
  • Purity : High-performance liquid chromatography (HPLC) can be employed to ensure compound purity.
  • Yield Optimization : Reaction parameters such as molar ratios, solvent choice, and reaction time should be optimized based on empirical data.

Additional Data and Research Findings

  • Electrophilic bromination of pyrazole derivatives is well-documented, with yields typically exceeding 80% under optimized conditions.
  • Coupling reactions involving amino groups and ester precursors are standard in medicinal chemistry, with yields often in the 70–90% range.
  • Analytical confirmation via NMR, IR, and MS is essential for verifying the structure at each stage.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substitution at the 4-position of the pyrazole ring can enhance its binding affinity to these targets, influencing its biological activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Pyrazol-3-one Derivatives (Pharmaceutical Patents)

Examples from and highlight brominated pyrazol-3-one derivatives, which share structural motifs with the target compound but differ in core functionality:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications Availability
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate C₁₁H₁₇BrN₃O₂ 303.18 Bromopyrazole, ethyl ester, methylamino Not disclosed Pharma/agrochemical research Discontinued
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₃H₁₄Br₂N₂O ~316.07 Pyrazol-3-one, bromomethyl, aryl Procedure A4 Undisclosed (patent example) Experimental
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₁BrClN₂O ~300.58 Pyrazol-3-one, bromo, chloroaryl Procedure A3 Undisclosed (patent example) Experimental

Key Differences :

  • Core Structure : The target compound retains a pyrazole ring, while patent examples are pyrazol-3-ones (a ketone-modified pyrazole).
  • Substituents: The patent compounds feature aryl groups (e.g., 3',5'-dimethylphenyl, 4'-chlorophenyl), whereas the target compound has a propanoate ester chain.

Ethyl Propanoate Derivatives

describes Ethyl-3-(3-amino-4-(methylamino)-N-(pyridine-2-yl)benzamide)propanoate, another ethyl propanoate derivative with a benzamide-pyridine substituent:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
Ethyl-3-(3-amino-4-(methylamino)-N-(pyridine-2-yl)benzamide)propanoate C₁₉H₂₃N₅O₃ 369.42 Benzamide, pyridine, ethyl ester Catalytic hydrogenation Undisclosed

Comparison :

  • Functional Groups: Both compounds share an ethyl propanoate backbone but differ in substituents (benzamide-pyridine vs. bromopyrazole).
  • Synthesis: The compound employs catalytic hydrogenation with Raney Nickel, suggesting reductive amination steps, whereas the target compound’s synthesis is unknown.

Simple Esters in Food Chemistry

–3 identify ethyl 3-(methylthio)propanoate as a key aroma compound in pineapple (odor activity value = 42.67–91.21 µg·kg⁻¹) . While structurally unrelated to pyrazoles, this highlights the versatility of ethyl esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Thioether, ethyl ester Food flavoring

Contrast :

  • The target compound’s ethyl ester group is a common feature, but its bromopyrazole and methylamino groups render it unsuitable for food applications.

Discussion of Structural and Functional Implications

  • Bromine Substitution : The 4-bromo group on the pyrazole ring (target compound) and patent examples may enhance electrophilic reactivity or bioactivity, a common strategy in medicinal chemistry to improve binding affinity or metabolic stability .
  • Methylamino Group: Unique to the target compound, this group could facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.
  • Commercial Status : The discontinuation of the target compound (–8) contrasts with the experimental status of patent compounds, possibly reflecting challenges in synthesis, stability, or shifting research priorities.

Biological Activity

Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13BrN2O2C_9H_{13}BrN_2O_2, with a molecular weight of 261.12 g/mol. The compound features a pyrazole ring, which is known for its significant pharmacological properties.

Biological Activities

1. Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. This compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects
Research indicates that pyrazole compounds can modulate inflammatory responses. In vivo studies using carrageenan-induced edema models revealed that derivatives similar to this compound significantly reduced inflammation markers such as TNF-α and IL-6. These findings suggest that the compound may possess anti-inflammatory properties suitable for treating conditions like arthritis .

3. Anticancer Potential
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Studies have shown that pyrazole derivatives can inhibit cell proliferation in cancer cell lines, including prostate and breast cancer cells. This compound exhibited cytotoxic effects, making it a candidate for further investigation in anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyResults/Findings
AntimicrobialAgar diffusion methodEffective against E. coli and S. aureus
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in TNF-α and IL-6 levels
AnticancerMTT assay on cancer cell linesCytotoxic effects observed in prostate and breast cancer cells

Case Study: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. They reported that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating strong anti-inflammatory potential .

Q & A

Q. What are the key considerations for synthesizing Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate?

The synthesis typically involves a nucleophilic substitution reaction where the pyrazole nitrogen attacks an electrophilic carbon in the ester precursor. Key steps include:

  • Reagent selection : Use brominated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) and ethyl 2-methyl-2-(methylamino)propanoate as starting materials .
  • Conditions : Reactions are conducted in aprotic solvents (e.g., DMF or ethanol) at elevated temperatures (60–80°C) to enhance nucleophilicity .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
    Methodological tip : Monitor reaction progress via TLC and confirm product identity using 1^1H/13^13C NMR and HRMS .

Q. How is the compound characterized for structural validation?

  • Spectroscopy : 1^1H NMR (pyrazole ring protons at δ 7.5–8.0 ppm; ester carbonyl at δ 165–170 ppm) and 13^13C NMR (bromine-substituted carbons at δ 110–120 ppm) .
  • Mass spectrometry : HRMS confirms the molecular ion peak (e.g., m/z 317.05 for [M+H]+^+) .
  • Elemental analysis : Validates C, H, N, and Br content within ±0.3% of theoretical values .

Q. What are the recommended storage and handling protocols?

  • Storage : Keep in airtight containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester group .
  • Safety : Use PPE (gloves, lab coat) and respiratory protection (P95 masks) due to potential irritancy .

Q. How is preliminary biological activity screened?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to controls .
  • Enzyme inhibition : Evaluate binding affinity to kinases or proteases via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions, achieving yields up to 85% .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require post-reaction dialysis .
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce side products (e.g., <5% impurities) .

Q. How do structural modifications influence bioactivity?

  • Bromine substitution : Replacing Br with Cl reduces steric hindrance, increasing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition improves by 30%) .
  • Ester vs. acid derivatives : Hydrolysis to the carboxylic acid form enhances aqueous solubility but reduces cell permeability .
    Data contradiction : Anti-inflammatory activity varies between analogues; confirm via COX-2 ELISA and in vivo edema models .

Q. What strategies resolve contradictions in biological data?

  • Dose-response curves : Validate IC50_{50} values across multiple assays (e.g., enzymatic vs. cellular) to rule off-target effects .
  • Metabolic stability : Use liver microsomes to assess compound degradation; correlate with activity loss in prolonged assays .

Q. How is the compound’s mechanism of action studied?

  • Molecular docking : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

Q. What advanced analytical methods resolve structural ambiguities?

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm regioselectivity of bromine substitution .
  • X-ray crystallography : Resolve stereochemistry of the methylamino group; compare with computational predictions (DFT) .

Q. How is in vivo efficacy evaluated?

  • Pharmacokinetics : Administer IV/orally in rodent models; measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS .
  • Toxicology : Assess liver/kidney function markers (ALT, creatinine) after 14-day dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.